molecular formula C13H17NO2 B2971624 N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide CAS No. 1822963-27-8

N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide

Cat. No.: B2971624
CAS No.: 1822963-27-8
M. Wt: 219.284
InChI Key: JXMIGZBMNNLGOQ-UHFFFAOYSA-N
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Description

N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide is an organic compound with the molecular formula C13H17NO2 This compound features a cyclopropyl group attached to a methoxyphenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropyl group is alkylated with a methoxybenzene derivative.

    Formation of the Acetamide Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}formamide
  • N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}propionamide
  • N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}butyramide

Uniqueness

N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methoxyphenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-(3-methoxyphenyl)cyclopropyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)14-8-11-7-13(11)10-4-3-5-12(6-10)16-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMIGZBMNNLGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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